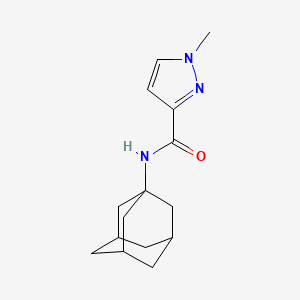
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide (APMC) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. APMC is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
Mecanismo De Acción
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide works by binding to the heme group of sGC, which prevents the enzyme from catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a decrease in cGMP levels, which can have a variety of downstream effects on biological processes.
Biochemical and Physiological Effects:
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including the relaxation of smooth muscle, the inhibition of platelet aggregation, and the reduction of blood pressure. These effects are thought to be mediated by the inhibition of sGC and the subsequent decrease in cGMP levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-adamantyl)-1-methylpyrazole-3-carboxamide in lab experiments is its specificity for sGC, which allows for the selective inhibition of this enzyme. However, N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has also been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. Additionally, N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(1-adamantyl)-1-methylpyrazole-3-carboxamide, including the development of more potent and selective sGC inhibitors, the investigation of the effects of N-(1-adamantyl)-1-methylpyrazole-3-carboxamide on other biological processes, and the exploration of potential therapeutic applications for N-(1-adamantyl)-1-methylpyrazole-3-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of N-(1-adamantyl)-1-methylpyrazole-3-carboxamide and its effects on various physiological processes.
Métodos De Síntesis
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-adamantylamine with 3-methylpyrazole-5-carboxylic acid. The resulting product can be purified using column chromatography to yield pure N-(1-adamantyl)-1-methylpyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide has been used in a variety of scientific research applications, including as a selective inhibitor of the enzyme soluble guanylate cyclase (sGC). This enzyme plays a key role in the regulation of various physiological processes, including blood pressure and smooth muscle relaxation. By inhibiting sGC, N-(1-adamantyl)-1-methylpyrazole-3-carboxamide can be used to study the effects of this enzyme on various biological processes.
Propiedades
IUPAC Name |
N-(1-adamantyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-18-3-2-13(17-18)14(19)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h2-3,10-12H,4-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTHLPKBZIZEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(1-Adamantyl)-1-methyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)
![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)